molecular formula C20H25N3O B373864 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE

Cat. No.: B373864
M. Wt: 323.4g/mol
InChI Key: LKIFJNJBDORNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a dimethylamino-phenyl group through a methanone linkage. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE typically involves the reaction of 4-dimethylamino-benzaldehyde with 4-benzylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-dimethylamino-benzaldehyde} + \text{4-benzylpiperazine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent results. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzyl-piperazin-1-yl)-pyridin-4-ylmethylene-amine
  • (4-Benzyl-piperazin-1-yl)-(1-(4-nitro-phenyl)-ethylidene)-amine
  • (4-Benzyl-piperazin-1-yl)-(1-(3-nitro-phenyl)-ethylidene)-amine

Uniqueness

Compared to similar compounds, 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C20H25N3O/c1-21(2)19-10-8-18(9-11-19)20(24)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h3-11H,12-16H2,1-2H3

InChI Key

LKIFJNJBDORNCI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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